Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate
Overview
Description
Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate typically involves a multi-component reaction. One efficient method involves the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. This reaction is often carried out under solvent-free conditions using a catalyst such as Fe3O4@l-arginine . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which then cyclize to form the final spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, using reagents like sodium methoxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: These compounds share a similar spiro linkage and have been studied for their biological activities.
Pyrano[2,3-c]pyrazole derivatives: These compounds have a similar core structure and are known for their medicinal properties.
Uniqueness
Ethyl 6’-amino-1’-(3-chlorophenyl)-5’-cyano-3’-methyl-1H,1’H-spiro[piperidine-4,4’-pyrano[2,3-c]pyrazole]-1-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of an amino group, a cyano group, and a spiro linkage makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-3-29-20(28)26-9-7-21(8-10-26)16(12-23)18(24)30-19-17(21)13(2)25-27(19)15-6-4-5-14(22)11-15/h4-6,11H,3,7-10,24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTMZIPOOYNEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C(=C(OC3=C2C(=NN3C4=CC(=CC=C4)Cl)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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